molecular formula C17H16N2O2S B2571976 N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide CAS No. 941924-59-0

N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide

Cat. No.: B2571976
CAS No.: 941924-59-0
M. Wt: 312.39
InChI Key: QHDNNEOAUFFGGH-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C17H16N2O2S and its molecular weight is 312.39. The purity is usually 95%.
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Scientific Research Applications

Metal-Catalyzed C-H Bond Functionalization

  • The synthesis of related benzothiazole compounds involves structural motifs that are potentially suitable for metal-catalyzed C-H bond functionalization reactions. This suggests their relevance in developing new synthetic methodologies for constructing complex molecules (Hamad H. Al Mamari, Nasser Al Awaimri, Yousuf Al Lawati, 2019).

Anticancer Activity

  • Benzothiazole derivatives have shown significant anti-cancer activity against various cancer cell lines. These findings highlight the potential of benzothiazole compounds, including those structurally similar to N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide, in cancer research and therapy (R. Kumbhare, T. Dadmal, T. A. Devi, et al., 2014).

Apoptosis Induction

  • Certain thiazolide derivatives have been studied for their ability to induce apoptosis in colorectal tumor cells. This suggests a potential therapeutic application of benzothiazole and related compounds in treating colon cancer by targeting specific molecular pathways (A. Brockmann, T. Strittmatter, S. May, et al., 2014).

Antimicrobial Activity

  • Benzothiazole derivatives have been synthesized and evaluated for their cytotoxic and antimicrobial activities, showing significant efficacy against certain bacteria and fungi. This opens avenues for the development of new antibacterial and antifungal agents based on benzothiazole chemistry (N. Nam, P. Dung, P. Thuong, T. T. Hien, 2010).

Novel Syntheses and Potential Drug Discovery

  • Studies on benzothiazole derivatives also involve their synthesis in glycerol medium, offering new environmentally friendly methodologies for producing compounds with significant cytotoxic potentials against various cancer cells. Such research highlights the versatility of benzothiazole compounds in drug discovery and development (Swathi Thumula, V. Srinivasadesikan, Ravi K. Kottalanka, et al., 2020).

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11(2)21-14-6-3-12(4-7-14)17(20)19-13-5-8-15-16(9-13)22-10-18-15/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDNNEOAUFFGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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